molecular formula C16H17N3O3 B1468186 Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate CAS No. 1353504-68-3

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate

Cat. No. B1468186
CAS RN: 1353504-68-3
M. Wt: 299.32 g/mol
InChI Key: VUZABIGRYMPXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate (EPHN) is a synthetic compound that has been recently studied due to its potential application in scientific research. It is a hydrazine derivative of nicotinic acid, and is an important tool for scientists who are looking to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate works by binding to specific receptors in the body, which then leads to the activation of certain biochemical pathways. It has been shown to activate certain enzymes, which can then lead to the production of certain hormones or other molecules. This can then lead to the desired effects, such as the activation of certain biochemical pathways or the production of certain hormones.
Biochemical and Physiological Effects
Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-cancer effects. It has also been shown to have an effect on the immune system, as well as an effect on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate in lab experiments is that it is a relatively simple compound to synthesize and is relatively inexpensive. It is also a relatively safe compound to use, as it does not produce any toxic or hazardous byproducts. The main limitation of using Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate in lab experiments is that it can only be used to study certain types of compounds, as it does not have a wide range of effects.

Future Directions

There are a number of potential future directions for the use of Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate in scientific research. These include further studies into its biochemical and physiological effects, as well as studies into its potential therapeutic applications. Additionally, there is potential for further research into its mechanism of action, as well as its potential as a tool for drug development. Finally, there is potential for further research into its potential as an industrial chemical, as well as its potential use in environmental studies.

Scientific Research Applications

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate has been studied extensively in recent years due to its potential application in scientific research. It has been used to study the biochemical and physiological effects of certain compounds, as well as to study the mechanisms of action of certain drugs. It has also been used to study the effects of certain compounds on the human body and their potential therapeutic applications.

properties

IUPAC Name

ethyl 2-[2-(2-phenylacetyl)hydrazinyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-16(21)13-9-6-10-17-15(13)19-18-14(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZABIGRYMPXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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